An In-depth Technical Guide to the Molecular Structure and Properties of 6-Methoxy-2-piperazin-1-yl-quinoline
An In-depth Technical Guide to the Molecular Structure and Properties of 6-Methoxy-2-piperazin-1-yl-quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 6-Methoxy-2-piperazin-1-yl-quinoline. This compound, belonging to the quinoline and piperazine heterocyclic classes, is a subject of interest in medicinal chemistry due to the established biological activities of its constituent moieties. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the molecule's fundamental characteristics and methodologies for its synthesis and analysis.
Introduction: The Quinoline-Piperazine Scaffold
The quinoline ring system is a prominent heterocyclic scaffold found in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Similarly, the piperazine moiety is a common functional group in many approved drugs, valued for its ability to improve pharmacokinetic properties and engage in crucial interactions with biological targets. The conjugation of these two pharmacophores in 6-Methoxy-2-piperazin-1-yl-quinoline creates a molecule with significant potential for biological activity, making it a person of interest in medicinal chemistry research.[3][4] This guide will delve into the specific molecular attributes of this compound.
Molecular Structure and Properties
The structural and physicochemical properties of 6-Methoxy-2-piperazin-1-yl-quinoline are fundamental to its behavior in chemical and biological systems.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 6-methoxy-2-(piperazin-1-yl)quinoline | [5] |
| CAS Number | 24672-23-9 | [5] |
| Molecular Formula | C₁₄H₁₇N₃O | [5] |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(C=C2)N3CCNCC3 | Inferred |
| Molecular Weight | 243.31 g/mol | [5] |
Structural Elucidation
The molecular structure of 6-Methoxy-2-piperazin-1-yl-quinoline consists of a quinoline ring substituted with a methoxy group at the 6-position and a piperazine ring at the 2-position.
Diagram: Molecular Structure of 6-Methoxy-2-piperazin-1-yl-quinoline
Caption: 2D representation of 6-Methoxy-2-piperazin-1-yl-quinoline.
The planarity of the quinoline ring system influences the overall molecular conformation, while the piperazine ring typically adopts a chair conformation to minimize steric strain. The methoxy group at the 6-position can influence the electronic properties of the quinoline ring through resonance and inductive effects.
Synthesis and Purification
Rationale for the Synthetic Approach
The proposed synthesis begins with the construction of the quinoline core via a Conrad-Limpach or related reaction, followed by functionalization to introduce the piperazine moiety. This approach allows for the controlled and sequential installation of the desired substituents. A key step involves the conversion of a hydroxyl or chloro group at the 2-position of the quinoline to facilitate nucleophilic substitution by piperazine.
Diagram: Synthetic Pathway Overview
Caption: Proposed synthetic route for 6-Methoxy-2-piperazin-1-yl-quinoline.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Methoxy-4-hydroxy-2-methylquinoline
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-anisidine and ethyl acetoacetate.
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Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
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Reaction Conditions: Heat the mixture in a high-boiling point solvent like toluene or Dowtherm A under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture and isolate the intermediate, an anilinocrotonate. This intermediate is then cyclized by heating in a high-temperature medium like polyphosphoric acid (PPA). The resulting solid, 6-methoxy-4-hydroxy-2-methylquinoline, is isolated by filtration, washed, and dried.
Step 2: Chlorination of the Quinoline Core
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Reaction Setup: Suspend the 6-methoxy-4-hydroxy-2-methylquinoline in a chlorinating agent such as phosphorus oxychloride (POCl₃).
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Reaction Conditions: Heat the mixture under reflux. The hydroxyl group at the 4-position and potentially the methyl group at the 2-position will be converted to chloro groups.
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Work-up and Isolation: Carefully quench the reaction mixture with ice water and neutralize with a base. The resulting precipitate, the chlorinated quinoline derivative, is filtered, washed, and dried.
Step 3: Nucleophilic Substitution with N-Boc-piperazine
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Reaction Setup: Dissolve the chlorinated quinoline derivative in a suitable polar aprotic solvent like dimethylformamide (DMF).
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Reaction Conditions: Add N-Boc-piperazine and a base such as potassium carbonate (K₂CO₃). Heat the mixture to facilitate the nucleophilic aromatic substitution of the chloro group at the 2-position by the secondary amine of the Boc-protected piperazine.
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Work-up and Isolation: After the reaction is complete, as monitored by TLC, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.
Step 4: Deprotection to Yield the Final Product
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Reaction Setup: Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM).
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Reaction Conditions: Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting group.
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Work-up and Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the final product, 6-Methoxy-2-piperazin-1-yl-quinoline, often as a salt (e.g., TFA salt).
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 6-Methoxy-2-piperazin-1-yl-quinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and piperazine protons. The aromatic protons on the quinoline ring will appear in the downfield region (typically 7-9 ppm). The methoxy group will present as a singlet around 3.9 ppm. The piperazine protons will show as multiplets in the aliphatic region (typically 2.5-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The aromatic carbons of the quinoline ring will resonate in the range of 100-160 ppm. The methoxy carbon will appear around 55 ppm, and the piperazine carbons will be observed in the 40-55 ppm range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Electrospray Ionization (ESI-MS): In the positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 244.14.
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Fragmentation Pattern: The fragmentation of the parent ion would likely involve cleavage of the piperazine ring and loss of neutral fragments. Common fragmentations for piperazine-containing compounds include the loss of ethyleneimine fragments. The quinoline ring itself is relatively stable, but fragmentation can occur with higher collision energies.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or TFA) is typically used. The purity is determined by the peak area percentage.
Potential Applications in Drug Development
The 6-Methoxy-2-piperazin-1-yl-quinoline scaffold holds promise for various therapeutic applications, primarily due to the known biological activities of its constituent parts.
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Anticancer Activity: Many quinoline and piperazine derivatives have demonstrated potent anticancer properties. They can act through various mechanisms, including the inhibition of kinases, topoisomerases, and cell signaling pathways involved in cancer progression.
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Antibacterial and Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine and quinine. The introduction of a piperazine moiety can modulate the compound's activity against bacterial and parasitic pathogens.[3]
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Central Nervous System (CNS) Activity: Piperazine derivatives are known to interact with various CNS receptors, suggesting that 6-Methoxy-2-piperazin-1-yl-quinoline could be explored for its potential in treating neurological disorders.
Conclusion
This technical guide has provided a detailed examination of the molecular structure, synthesis, and analytical characterization of 6-Methoxy-2-piperazin-1-yl-quinoline. The information presented herein serves as a valuable resource for researchers and scientists in the field of drug discovery and development. The versatile nature of the quinoline-piperazine scaffold suggests that this compound and its derivatives warrant further investigation for their potential therapeutic applications.
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Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available at: [Link]
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6-Methoxy-N-(2-(4-(2-((6-methoxy-8-quinolinyl)amino)ethyl)-1-piperazinyl)ethyl)-8-quinolinamine. PubChem. Available at: [Link]
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